Hydroxy mifepristone
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Overview
Description
Mechanism of Action
Target of Action
Hydroxy mifepristone, like mifepristone, primarily targets the progesterone receptor . Progesterone receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .
Mode of Action
This compound acts as a competitive antagonist at progesterone receptor sites . It inhibits the activity of endogenous or exogenous progesterone . In the absence of progesterone, mifepristone can act as a partial agonist .
Biochemical Pathways
The anti-progestational activity of this compound results in the release of endogenous prostaglandins from the endometrium or decidua, inducing bleeding during the luteal phase and in early pregnancy .
Pharmacokinetics
A study has reported the presence of mifepristone and its metabolites, including this compound, in maternal blood samples after a self-induced abortion .
Result of Action
The primary result of this compound’s action is the termination of pregnancy due to its anti-progestational effects . It can also stimulate ovarian cancer cell migration, proliferation, and growth in vivo .
Action Environment
The action of this compound can be influenced by environmental factors such as the concentration of the drug in the tissue. For instance, low tissue concentrations achieved with therapeutic doses may promote the growth of ovarian cancers .
Preparation Methods
RU 42698 is synthesized through the hydroxylation of MifepristoneThis can be achieved using various hydroxylating agents under controlled reaction conditions . Industrial production methods for RU 42698 are not extensively documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for larger production volumes.
Chemical Reactions Analysis
RU 42698 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or convert it into other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RU 42698 has several scientific research applications:
Comparison with Similar Compounds
RU 42698 is similar to other metabolites of Mifepristone, such as RU 42633 (mono-demethylated Mifepristone) and RU 42848 (di-demethylated Mifepristone) . Compared to these compounds, RU 42698 has a unique hydroxyl group at the 22nd position, which may influence its pharmacokinetic properties and biological activity. The affinities of RU 42633, RU 42848, and RU 42698 to the glucocorticoid receptor are 61%, 45%, and 48%, respectively, compared with 100% for Mifepristone . This highlights RU 42698’s distinct profile among Mifepristone metabolites.
Properties
CAS No. |
105012-15-5 |
---|---|
Molecular Formula |
C29H35NO3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29+/m0/s1 |
InChI Key |
ULLTWLWXPJPTQG-QYQUYBGJSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Synonyms |
(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one; RU 42698; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of Mifepristone?
A1: Mifepristone undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [] The research highlights several identified metabolites, including N-desmethyl-Mifepristone, 22-OH-Mifepristone (Hydroxy Mifepristone), N,N-didesmethyl-Mifepristone, and N-desmethyl-hydroxy-Mifepristone. [] This indicates that both hydroxylation and demethylation are key metabolic pathways for Mifepristone.
Q2: How do the analytical methods described in the research contribute to our understanding of this compound?
A2: The research primarily focuses on developing and validating highly sensitive and specific analytical methods, such as UHPLC-QqQ-MS/MS and LC-MS/MS, for quantifying Mifepristone and its metabolites, including this compound, in biological samples. [, ] These methods are crucial for:
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